2,2-diphenyl-N-(3-pyridyl)acetamide
Description
2,2-Diphenyl-N-(3-pyridyl)acetamide is a substituted acetamide derivative characterized by two phenyl groups at the α-carbon and a 3-pyridyl moiety attached to the acetamide nitrogen. This structure confers unique physicochemical properties, including distinct hydrogen-bonding capabilities due to the pyridyl group and steric bulk from the diphenyl substituents.
Properties
Molecular Formula |
C19H16N2O |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2,2-diphenyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C19H16N2O/c22-19(21-17-12-7-13-20-14-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H,21,22) |
InChI Key |
ZLDWLMKZVCUCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-diphenyl-N-(3-pyridyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2,2-Diphenyl-N-(3-pyridyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
2,2-Diphenyl-N-(3-pyridyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(3-pyridyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The pyridyl group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and pharmacological differences between 2,2-diphenyl-N-(3-pyridyl)acetamide and related acetamide derivatives:
Structural and Physicochemical Analysis
- Hydrogen Bonding : The 3-pyridyl group in the target compound facilitates N-H⋯N interactions, analogous to the thiazole derivative’s N-H⋯N dimers . In contrast, alkyl or aryl substituents (e.g., 3-phenylpropyl) lack directional hydrogen-bonding capacity, reducing crystal stability .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability, whereas electron-donating groups (e.g., pyridyl) enhance polar interactions.
Pharmacological Profiles
- Analgesic Activity : Alkyl-substituted derivatives (e.g., 3-phenylpropyl) exhibit analgesic properties, likely via COX or opioid receptor modulation .
Critical Analysis of Substituent Effects
- Pyridyl vs. Thiazolyl : The 3-pyridyl group’s lone pair enables stronger hydrogen bonding than thiazolyl, enhancing target engagement .
- Diphenyl vs. Cyclohexyl : Diphenyl groups improve π-π stacking (centroid distance ~3.7 Å ) but may reduce solubility compared to cyclohexyl.
- Chlorine/CF₃ Substitution : Halogenation increases lipophilicity and bioavailability, critical for blood-brain barrier penetration in analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
